molecular formula C9H5ClF2O2 B1588211 2-Chloro-3,6-difluorocinnamic acid CAS No. 261762-48-5

2-Chloro-3,6-difluorocinnamic acid

Cat. No. B1588211
M. Wt: 218.58 g/mol
InChI Key: IHWVLAUNJHXFGN-DAFODLJHSA-N
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Description

2-Chloro-3,6-difluorocinnamic acid (2-CDF) is a synthetic organic compound that has recently been gaining attention in the scientific community due to its potential applications. 2-CDF has been found to possess a variety of unique properties that make it a promising candidate for a variety of applications.

Scientific Research Applications

Environmental Impact and Alternative Compounds 2-Chloro-3,6-difluorocinnamic acid is structurally related to various fluorinated compounds, which have been studied for their environmental behaviors and potential adverse effects. Research has identified novel polyfluorinated ether sulfonates, such as 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFAES), as alternatives to more harmful substances like perfluorooctanesulfonate (PFOS) in industries like electroplating. These alternatives, including 6:2 Cl-PFAES, have been detected in municipal sewage sludge, indicating their environmental dispersal and raising questions about their safety and impact (Ruan et al., 2015).

Mechanisms of Photolytic and Environmental Transformations Studies on structurally similar compounds have shown that environmental factors like radiation and pressure can significantly influence the course of photochemical reactions, such as the [2 + 2] photodimerization process observed in crystals of related cinnamic acids. These transformations are crucial for understanding the environmental fate and degradation pathways of these compounds, offering insights into the design of more environmentally friendly alternatives (Galica et al., 2016).

Antioxidant Properties and Biological Implications Related hydroxycinnamic acid derivatives, such as caffeic acid and chlorogenic acid, have demonstrated significant antioxidant activities, which are valuable for various applications, including food preservation and nutraceutical development. These properties highlight the potential of 2-Chloro-3,6-difluorocinnamic acid and its analogs in contributing to health-promoting functional foods and dietary supplements (Cheng et al., 2007).

Application in Water Treatment The structural similarity of 2-Chloro-3,6-difluorocinnamic acid to fluorotelomer alcohols suggests potential applications in water treatment technologies. For instance, 6:2 fluorotelomer alcohol (6:2 FTOH) biotransformation studies in aerobic river sediment systems have shown significant degradation into less harmful compounds, highlighting the potential for using similar compounds in the bioremediation of water contaminants (Zhao et al., 2013).

Chemical Synthesis and Modification The selective difluoromethylation and monofluoromethylation reactions are critical in the synthesis and modification of fluorinated compounds, including 2-Chloro-3,6-difluorocinnamic acid. These reactions facilitate the introduction of fluorine atoms into organic molecules, significantly altering their physical, chemical, and biological properties. Such modifications are essential for developing new materials and pharmaceuticals (Hu et al., 2009).

properties

IUPAC Name

(E)-3-(2-chloro-3,6-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2O2/c10-9-5(1-4-8(13)14)6(11)2-3-7(9)12/h1-4H,(H,13,14)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWVLAUNJHXFGN-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1F)/C=C/C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420752
Record name 2-Chloro-3,6-difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,6-difluorocinnamic acid

CAS RN

261762-48-5
Record name 2-Chloro-3,6-difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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